N-allyl-2-nitro-5-piperazin-1-ylaniline hydrochloride
CAS No.: 827035-60-9
Cat. No.: VC4694422
Molecular Formula: C13H19ClN4O2
Molecular Weight: 298.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827035-60-9 |
|---|---|
| Molecular Formula | C13H19ClN4O2 |
| Molecular Weight | 298.77 |
| IUPAC Name | 2-nitro-5-piperazin-1-yl-N-prop-2-enylaniline;hydrochloride |
| Standard InChI | InChI=1S/C13H18N4O2.ClH/c1-2-5-15-12-10-11(3-4-13(12)17(18)19)16-8-6-14-7-9-16;/h2-4,10,14-15H,1,5-9H2;1H |
| Standard InChI Key | JLQWPDNXNVQDQJ-UHFFFAOYSA-N |
| SMILES | C=CCNC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-].Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure comprises a 2-nitroaniline backbone substituted at the 5-position with a piperazine ring and at the amino group with an allyl moiety, forming a hydrochloride salt. Key structural features include:
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Nitro group: Electron-withdrawing, influencing reactivity and potential pharmacological activity.
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Piperazine ring: A six-membered diamine ring that enhances solubility and enables hydrogen bonding.
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Allyl group: A propenyl substituent that may participate in covalent binding or metabolic transformations .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉ClN₄O₂ | |
| Molecular Weight | 298.77 g/mol | |
| SMILES | C=CCNC1=C(C=CC(=C1)N2CCNCC2)N+[O-].Cl | |
| logP | 0.45 | |
| Hydrogen Bond Donors | 3 | |
| Polar Surface Area | 75.04 Ų |
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–100°C | Higher yields at 80–100°C |
| Pressure | 3–12 bar | Autogenous pressure preferred |
| Solvent | Methanol, toluene | Methanol enhances kinetics |
| Catalyst | None required | Reduces side reactions |
Patent US6552230B1 reports yields exceeding 95% for similar thioether-aniline syntheses, suggesting that optimized conditions could achieve comparable efficiency for this compound .
| Hazard Statement | Precautionary Measure |
|---|---|
| H301 | Toxic if swallowed |
| H313 | Harmful in contact with skin |
| H333 | Toxic if inhaled |
Storage recommendations include airtight containers in cool, dry environments .
Challenges and Future Directions
Knowledge Gaps
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Synthetic Optimization: Published protocols for exact synthesis are absent.
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Biological Data: No in vitro or in vivo studies are available.
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Solubility and Stability: Critical for formulation but uncharacterized.
Research Opportunities
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Structure-Activity Relationships (SAR): Modifying the allyl or nitro groups to enhance target affinity.
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Radiolabeling: Developing PET probes via fluorine-18 incorporation.
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Hybrid Molecules: Conjugating with known pharmacophores (e.g., antifolates) to exploit synergistic effects.
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